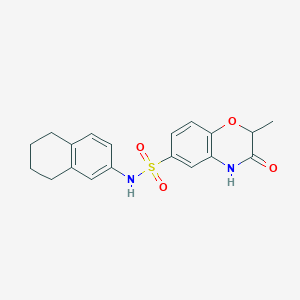
N-(2,5-difluorophenyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-difluorophenyl)nicotinamide (DFPYL) is a small molecule that has gained attention as a potential diagnostic tool for prostate cancer. It is a radiolabeled compound that binds to prostate-specific membrane antigen (PSMA), a protein that is highly expressed in prostate cancer cells. In
作用機序
N-(2,5-difluorophenyl)nicotinamide binds to PSMA, a transmembrane protein that is overexpressed in prostate cancer cells. PSMA is involved in the uptake and metabolism of folate, and its expression is upregulated in prostate cancer cells to support their growth and survival. N-(2,5-difluorophenyl)nicotinamide binds to the extracellular domain of PSMA and is internalized by the cancer cells, allowing for imaging of PSMA expression levels.
Biochemical and Physiological Effects:
N-(2,5-difluorophenyl)nicotinamide is rapidly cleared from the bloodstream and excreted from the body, minimizing the risk of radiation exposure. It has shown low toxicity in preclinical studies and is well-tolerated in clinical trials. N-(2,5-difluorophenyl)nicotinamide PET/CT imaging has the potential to improve patient outcomes by providing more accurate diagnosis and staging of prostate cancer, as well as guiding treatment decisions.
実験室実験の利点と制限
N-(2,5-difluorophenyl)nicotinamide has several advantages as a radiotracer for prostate cancer imaging. It has high sensitivity and specificity for detecting PSMA expression in prostate cancer cells, even in patients with low PSA levels. N-(2,5-difluorophenyl)nicotinamide PET/CT imaging is non-invasive and provides whole-body imaging, allowing for detection of metastatic lesions. However, there are also limitations to the use of N-(2,5-difluorophenyl)nicotinamide in lab experiments. It requires specialized equipment and expertise for synthesis and imaging, which may limit its availability and use in clinical practice. Additionally, it is a relatively new radiotracer and more research is needed to fully validate its diagnostic utility.
将来の方向性
There are several future directions for research on N-(2,5-difluorophenyl)nicotinamide. One area of study is the development of new PSMA-targeted radiotracers with improved imaging properties and sensitivity. Another area of research is the use of N-(2,5-difluorophenyl)nicotinamide PET/CT imaging for monitoring treatment response and disease progression in prostate cancer patients. Additionally, there is potential for the use of N-(2,5-difluorophenyl)nicotinamide in other cancer types that express PSMA, such as renal cell carcinoma and glioblastoma. Further research is needed to fully understand the clinical utility of N-(2,5-difluorophenyl)nicotinamide and its potential impact on patient outcomes.
Conclusion:
In conclusion, N-(2,5-difluorophenyl)nicotinamide (N-(2,5-difluorophenyl)nicotinamide) is a promising radiotracer for imaging prostate cancer. Its high sensitivity and specificity for detecting PSMA expression in prostate cancer cells make it a valuable tool for improving the accuracy of prostate cancer diagnosis and staging. While there are limitations to its use in lab experiments, there are also several future directions for research on N-(2,5-difluorophenyl)nicotinamide, including the development of new PSMA-targeted radiotracers and the use of N-(2,5-difluorophenyl)nicotinamide PET/CT imaging for monitoring treatment response and disease progression. Further research is needed to fully understand the clinical utility of N-(2,5-difluorophenyl)nicotinamide and its potential impact on patient outcomes.
合成法
N-(2,5-difluorophenyl)nicotinamide is synthesized by a multistep process that involves the reaction of 2,5-difluorobenzoyl chloride with 3-aminopyridine to form N-(2,5-difluorophenyl)pyridin-3-amine. This compound is then reacted with nicotinic acid to form N-(2,5-difluorophenyl)nicotinamide.
科学的研究の応用
N-(2,5-difluorophenyl)nicotinamide has been used in preclinical and clinical studies as a radiotracer for imaging prostate cancer. It has shown high sensitivity and specificity for detecting prostate cancer lesions, even in patients with low PSA levels. N-(2,5-difluorophenyl)nicotinamide PET/CT imaging has the potential to improve the accuracy of prostate cancer diagnosis and staging, as well as guide treatment decisions.
特性
製品名 |
N-(2,5-difluorophenyl)nicotinamide |
|---|---|
分子式 |
C12H8F2N2O |
分子量 |
234.2 g/mol |
IUPAC名 |
N-(2,5-difluorophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H8F2N2O/c13-9-3-4-10(14)11(6-9)16-12(17)8-2-1-5-15-7-8/h1-7H,(H,16,17) |
InChIキー |
ZXUXIULIEGKAEJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)NC2=C(C=CC(=C2)F)F |
正規SMILES |
C1=CC(=CN=C1)C(=O)NC2=C(C=CC(=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[4-(1,3-Benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B270586.png)
![2'-(4-oxo-4H-chromen-3-yl)-spiro(bicyclo[2.2.1]hept-2-ene-6,5'-[1,3]dioxane)](/img/structure/B270587.png)
![2-(4-Chlorophenyl)-5-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-oxadiazole](/img/structure/B270588.png)
![N-[2-(2-ethoxyphenoxy)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B270590.png)
![N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B270591.png)
![6-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B270593.png)
![6-{[4-(1,3-Benzothiazol-2-yl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B270594.png)
![6-{[4-(Morpholinomethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B270595.png)
![N-(2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazin-10-yl)acetamide](/img/structure/B270596.png)


![N-[2-(1-adamantyloxy)ethyl]-N-methyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide](/img/structure/B270600.png)
![N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]norleucine](/img/structure/B270602.png)
